

2-Fluorobenzohydrazide: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Fluorobenzohydrazide

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Abstract

2-Fluorobenzohydrazide ($C_7H_7FN_2O$) is a fluorinated aromatic hydrazide that has emerged as a versatile and crucial building block in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a key intermediate for the synthesis of a wide array of heterocyclic compounds, particularly hydrazone derivatives, which exhibit a broad spectrum of biological activities. The introduction of a fluorine atom at the ortho-position of the benzene ring significantly influences the molecule's physicochemical properties, impacting the pharmacokinetic and pharmacodynamic profiles of its derivatives. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and applications of **2-Fluorobenzohydrazide**, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its known, albeit limited, direct biological activities.

Discovery and Historical Context

While a singular, definitive publication marking the initial "discovery" of **2-Fluorobenzohydrazide** is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry and the well-established field of hydrazide synthesis. The synthesis of the first hydrazides dates back to

1895 with the work of Kurzius. The strategic incorporation of fluorine into organic molecules gained significant momentum in the mid-20th century, driven by the profound effects of fluorination on the biological properties of compounds.[1]

It is highly probable that **2-Fluorobenzohydrazide** was first synthesized as part of broader investigations into fluorinated aromatic compounds and their potential as intermediates in the development of pharmaceuticals and agrochemicals. The general and reliable method for synthesizing benzohydrazides from their corresponding esters and hydrazine hydrate has been known for many decades, making the synthesis of the 2-fluoro derivative a logical extension of established chemical principles.[2][3] Its primary historical and ongoing role is that of a key "building block," a stable intermediate that can be readily functionalized to create more complex molecules with desired biological activities.[4][5]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of **2-Fluorobenzohydrazide** is essential for its application in synthesis and for predicting the properties of its derivatives.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ FN ₂ O	[6]
Molecular Weight	154.14 g/mol	[6]
CAS Number	446-24-2	[6]
Appearance	White to pale brown powder or crystalline powder	[2]
Melting Point	70-75 °C	[2]
Solubility	Soluble in Methanol	[2]
XLogP3	-0.3	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	1	[6]
Topological Polar Surface Area	55.1 Å ²	[6]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **2-Fluorobenzohydrazide**.

- Infrared (IR) Spectroscopy: The IR spectrum of **2-Fluorobenzohydrazide** is characterized by specific absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3400	Strong, Broad	N-H stretching (asymmetric and symmetric) of the -NH ₂ group
~3200	Medium	N-H stretching of the -CONH- group
1640-1680	Strong	C=O stretching (Amide I band)
1580-1620	Medium	N-H bending (Amide II band) and C=C aromatic stretching
1200-1300	Strong	C-N stretching
1100-1200	Strong	C-F stretching

- ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	-CONH-
7.2 - 7.8	Multiplet	4H	Aromatic protons
~4.5	Singlet (broad)	2H	-NH ₂

- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

Chemical Shift (δ, ppm)	Assignment
~165	C=O (amide carbonyl)
158-162 (doublet, J ≈ 240 Hz)	C-F
115-135	Aromatic carbons

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis and characterization of **2-Fluorobenzohydrazide**, based on established methods for analogous compounds.

Synthesis of 2-Fluorobenzohydrazide from Methyl 2-Fluorobenzoate

This procedure is adapted from the general synthesis of benzohydrazides.^{[2][7]}

Materials and Equipment:

- Methyl 2-fluorobenzoate
- Hydrazine hydrate (80% or higher)
- Ethanol
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Büchner funnel and flask for vacuum filtration
- Beakers and Erlenmeyer flasks
- Melting point apparatus
- IR and NMR spectrometers

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-fluorobenzoate (1 equivalent). Add ethanol as a solvent (approximately 10-15 mL per gram of ester).

- **Addition of Hydrazine Hydrate:** While stirring, add hydrazine hydrate (1.2 to 1.5 equivalents) to the solution.
- **Reflux:** Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
- **Precipitation:** After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A white precipitate of **2-Fluorobenzohydrazide** should form.
- **Isolation:** Further cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the precipitate thoroughly with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
- **Drying:** Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification (Recrystallization):

- Dissolve the crude **2-Fluorobenzohydrazide** in a minimum amount of hot ethanol in an Erlenmeyer flask.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot gravity filtration to remove the charcoal.
- Allow the hot, clear solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to induce complete crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization Workflow

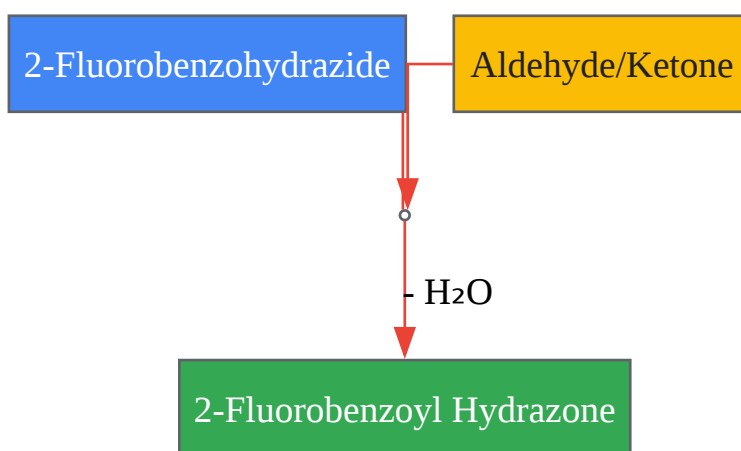
Fig. 1: Workflow for the synthesis and characterization of **2-Fluorobenzohydrazide**.

Role in Drug Discovery and Development

2-Fluorobenzohydrazide is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly hydrazones, which are known to possess a wide range of biological activities. The hydrazide moiety ($-\text{CONHNH}_2$) provides a reactive site for condensation with various aldehydes and ketones to form hydrazones ($\text{R}-\text{CH}=\text{N}-\text{NH}-\text{CO}-\text{R}'$).^[8]

Synthesis of Bioactive Hydrazones

The synthesis of hydrazones from **2-Fluorobenzohydrazide** is a straightforward and high-yielding reaction. This has made it a popular starting material for generating libraries of compounds for biological screening.



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Fig. 2: General synthesis of 2-Fluorobenzoyl Hydrazones.

Derivatives of fluorobenzohydrazides have demonstrated a variety of biological activities, including:

- **Antimicrobial Activity:** Hydrazide derivatives of fluorobenzoic acids have shown inhibitory activity against Gram-positive bacteria.^[1]
- **Antitubercular Activity:** Hydrazones are a well-known class of antitubercular agents, with isoniazid being a prominent example. The 2-fluorobenzoyl moiety can be incorporated into hydrazone structures to modulate their activity.^[9]
- **Anticancer and Enzyme Inhibitory Activity:** Benzohydrazide derivatives are being investigated as potential anticancer agents and enzyme inhibitors.^[3]

The fluorine atom in the ortho-position can influence the biological activity of the resulting hydrazones through several mechanisms:

- **Modulation of Lipophilicity:** Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes.
- **Metabolic Stability:** The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the metabolic stability and half-life of the drug.
- **Conformational Effects:** The fluorine atom can influence the conformation of the molecule, which can affect its binding affinity to biological targets.

Signaling Pathways and Mechanisms of Action

Direct studies on the signaling pathways modulated by **2-Fluorobenzohydrazide** itself are limited. Its biological effects are primarily realized through its derivatives. The mechanisms of action of these derivatives are diverse and depend on the overall structure of the molecule. For instance, some hydrazone derivatives of other fluorinated benzoic acids have been found to exhibit antibacterial activity.^[9] The specific signaling pathways would be target-dependent for each unique derivative synthesized from **2-Fluorobenzohydrazide**.

Conclusion

2-Fluorobenzohydrazide stands as a testament to the enabling power of fluorinated building blocks in modern drug discovery. While its own history is not marked by a singular discovery event, its importance is evident in its widespread use as a key synthetic intermediate. The presence of the ortho-fluoro substituent provides medicinal chemists with a valuable tool to fine-tune the properties of lead compounds. The straightforward synthesis of **2-Fluorobenzohydrazide** and its reactivity make it an accessible and indispensable component in the generation of diverse chemical libraries for the identification of new therapeutic agents. Future research will likely continue to leverage the unique properties of this compound to develop novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

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